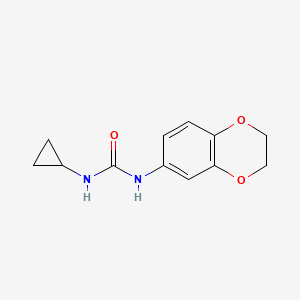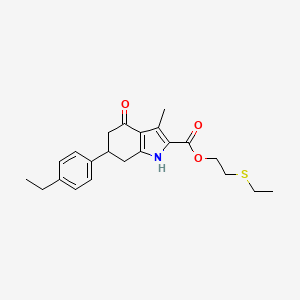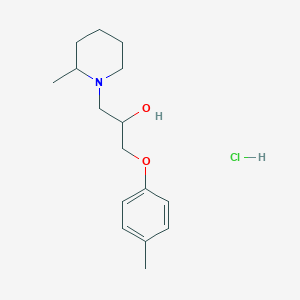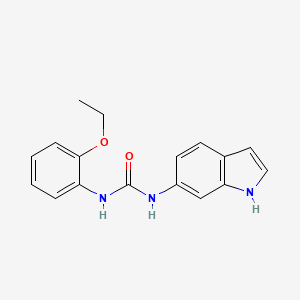
N-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Descripción general
Descripción
N-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea (CDU) is a chemical compound that has gained significant attention in the field of medicinal chemistry. CDU is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a critical role in the regulation of smooth muscle tone and blood pressure. In
Mecanismo De Acción
N-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea acts as a competitive inhibitor of sGC, which is a heme-containing enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a critical role in the regulation of smooth muscle tone and blood pressure. By inhibiting sGC, N-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea reduces the production of cGMP, leading to the relaxation of smooth muscle cells and the reduction of blood pressure.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has been shown to have potent vasodilatory effects, leading to the reduction of blood pressure in animal models and human subjects. N-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has also been shown to have anti-tumor activity in vitro and in vivo, suggesting its potential as a cancer therapeutic agent. However, the exact biochemical and physiological effects of N-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has several advantages for lab experiments, including its potency as an sGC inhibitor, its high purity, and its relative ease of synthesis. However, N-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea. One direction is to further investigate its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and cancer. Another direction is to explore its potential as a tool for studying the role of sGC in various physiological and pathological processes. Finally, further optimization of the synthesis method and characterization of the biochemical and physiological effects of N-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea are needed to fully understand its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and cancer. N-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has been shown to be a potent sGC inhibitor, which leads to the relaxation of smooth muscle cells and the reduction of blood pressure. In addition, N-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has been shown to have anti-tumor activity in vitro and in vivo, suggesting its potential as a cancer therapeutic agent.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(13-8-1-2-8)14-9-3-4-10-11(7-9)17-6-5-16-10/h3-4,7-8H,1-2,5-6H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQAMRTUFPJAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4795134.png)

![1-[(3-chlorophenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4795139.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B4795150.png)

![4-{[N-cyclohexyl-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4795168.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4795173.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B4795184.png)


![4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B4795198.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B4795217.png)
![4-[6-(4-methoxyphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4795245.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[3-methoxy-4-(2,2,2-trifluoroethoxy)benzyl]-2-thiophenesulfonamide](/img/structure/B4795250.png)